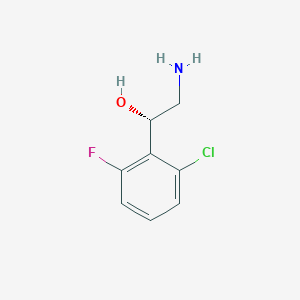
(1S)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol is an organic compound that features a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde and a suitable amine.
Grignard Reaction: The 2-chloro-6-fluorobenzaldehyde undergoes a Grignard reaction with a Grignard reagent, such as phenylmagnesium bromide, to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
(1S)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of chiral compounds on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol
- (1S)-2-Amino-1-(2-bromo-6-fluorophenyl)ethan-1-ol
- (1S)-2-Amino-1-(2-chloro-6-methylphenyl)ethan-1-ol
Uniqueness
(1S)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups provides a distinct set of properties that can be advantageous in various applications.
Propiedades
Fórmula molecular |
C8H9ClFNO |
|---|---|
Peso molecular |
189.61 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(2-chloro-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1 |
Clave InChI |
HXDRCSMKDPIXAA-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)[C@@H](CN)O)F |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(CN)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


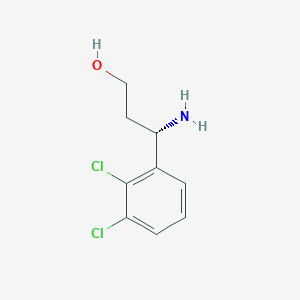
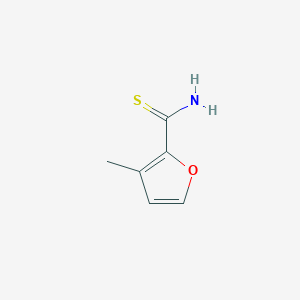

![Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate](/img/structure/B13306562.png)

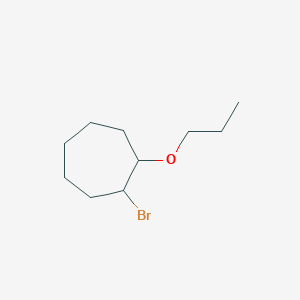
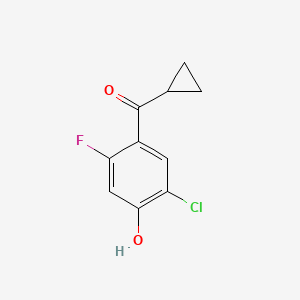
amine](/img/structure/B13306591.png)
![methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13306600.png)
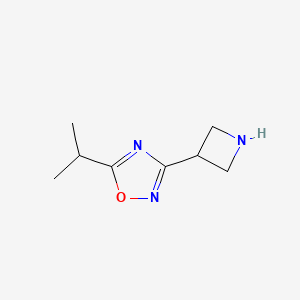
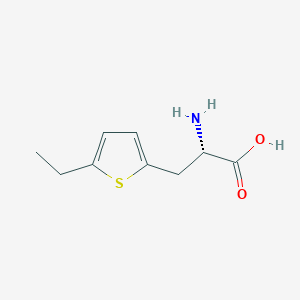

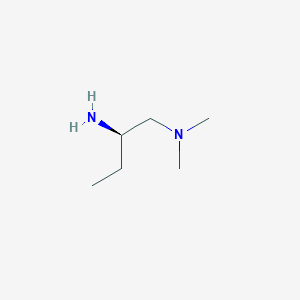
![4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13306618.png)
